molecular formula C10H9N3O2 B3364702 Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS No. 117784-21-1

Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No.: B3364702
CAS No.: 117784-21-1
M. Wt: 203.2 g/mol
InChI Key: ZHPBENCPUQNIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate typically involves the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the pyrazole ring . The final esterification step involves the reaction of the pyrazole derivative with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways essential for cell proliferation and survival . This makes it a promising candidate for anticancer drug development.

Properties

IUPAC Name

methyl 4-pyridin-3-yl-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-8(6-12-13-9)7-3-2-4-11-5-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPBENCPUQNIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556894
Record name Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117784-21-1
Record name Methyl 4-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.